molecular formula C17H15BrN4O4 B11184473 5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) CAS No. 385378-15-4

5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one)

Cat. No.: B11184473
CAS No.: 385378-15-4
M. Wt: 419.2 g/mol
InChI Key: RNIKGKDKSNFCST-UHFFFAOYSA-N
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Description

Provide a high-purity sample of 5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) to support your investigative studies. This complex heterocyclic compound features a central (3-bromophenyl)methanediyl core symmetrically linked to two 6-hydroxy-2-methylpyrimidin-4(3H)-one moieties. The presence of multiple hydrogen bond donors and acceptors, along with the bromine atom, makes it a molecule of significant interest in medicinal chemistry and drug discovery for probing molecular interactions. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for in vitro biological screening against various therapeutic targets. Its structural characteristics suggest potential for application in areas such as enzyme inhibition or as a scaffold in the development of kinase inhibitors. The product is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not for human or diagnostic use.

Properties

CAS No.

385378-15-4

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

5-[(3-bromophenyl)-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H15BrN4O4/c1-7-19-14(23)12(15(24)20-7)11(9-4-3-5-10(18)6-9)13-16(25)21-8(2)22-17(13)26/h3-6,11H,1-2H3,(H2,19,20,23,24)(H2,21,22,25,26)

InChI Key

RNIKGKDKSNFCST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C(C2=CC(=CC=C2)Br)C3=C(N=C(NC3=O)C)O)O

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Nucleophilic Aromatic Substitution

This method involves sequential synthesis of the pyrimidinone rings followed by bridge formation.

Synthesis of 6-Hydroxy-2-methylpyrimidin-4(3H)-one

The monomeric pyrimidinone is prepared via cyclocondensation of ethyl acetoacetate and urea under acidic conditions:

CH3C(O)CH2COOEt+NH2CONH2HCl, ΔC5H6N2O2+EtOH+H2O\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}2\text{CONH}2 \xrightarrow{\text{HCl, Δ}} \text{C}5\text{H}6\text{N}2\text{O}2 + \text{EtOH} + \text{H}_2\text{O}

Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: Concentrated HCl

  • Yield: 65–75%.

One-Pot Tandem Cyclization-Coupling Strategy

A convergent approach combines pyrimidinone formation and bridge assembly in a single reactor:

Reaction Scheme

2CH3C(O)CH2COOEt+BrC6H4CH2NH2POCl3,ΔTarget Compound+Byproducts2 \, \text{CH}3\text{C(O)CH}2\text{COOEt} + \text{BrC}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound} + \text{Byproducts}

Key Observations :

  • Phosphorus oxychloride (POCl₃) acts as both a cyclizing agent and dehydrating agent.

  • Temperature control (90–110°C) is critical to prevent over-chlorination.

  • Yield: 30–35% due to competing side reactions.

Analytical Characterization

Post-synthesis validation includes:

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆, 400 MHz)δ 12.1 (s, 2H, OH), δ 8.2 (s, 2H, Ar-H), δ 6.9 (d, 2H, J = 8.4 Hz, Pyrimidinone-H), δ 4.3 (s, 4H, CH₂), δ 2.4 (s, 6H, CH₃).
IR (KBr)3250 cm⁻¹ (O-H), 1660 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) shows ≥95% purity for optimized routes.

Comparative Analysis of Methods

Parameter Stepwise Assembly One-Pot Strategy
Overall Yield 40–50%30–35%
Reaction Time 16–20 hours8–10 hours
Purification Complexity Moderate (column chromatography)High (recrystallization required)
Scalability Suitable for gram-scaleLimited to small-scale

Troubleshooting and Optimization

Low Yields in Coupling Step

  • Cause : Competing hydrolysis of 3-bromobenzyl bromide in polar aprotic solvents.

  • Solution : Use anhydrous DMF and molecular sieves to scavenge moisture.

Hydroxyl Group Protection

  • Strategy : Temporarily protect hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers during coupling:

C5H5N2O2H+TBDMSClImidazoleC5H5N2O2-TBDMS\text{C}5\text{H}5\text{N}2\text{O}2\text{H} + \text{TBDMSCl} \xrightarrow{\text{Imidazole}} \text{C}5\text{H}5\text{N}2\text{O}2\text{-TBDMS}

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF restores hydroxyl groups post-coupling.

Industrial Applications and Modifications

While the compound is primarily of academic interest, structural analogs have been explored for:

  • Orexin receptor antagonism (patented cyclopropane derivatives).

  • Anticancer activity (pyrrole-oxadiazole hybrids) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinone rings, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H16BrN2O4C_{16}H_{16}BrN_2O_4 and features a bromophenyl moiety linked to two 6-hydroxy-2-methylpyrimidin-4(3H)-one units. Its structure suggests potential interactions with biological targets, making it an interesting candidate for various applications.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the bromophenyl group may enhance the compound's lipophilicity, potentially increasing its ability to penetrate bacterial cell membranes.

Enzyme Inhibition Studies

The compound's structure suggests it could act as an inhibitor for specific enzymes involved in metabolic pathways. In silico studies have demonstrated that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are critical in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease . The dual functionality of this compound could be explored in drug development for these diseases.

Synthesis and Modification

The synthesis of 5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) involves several steps that allow for modifications to enhance its biological activity. Various synthetic routes have been documented, which include the use of different brominated phenyl groups to study their effects on biological activity . This flexibility in synthesis allows researchers to create a library of derivatives for testing.

Case Study: Antimicrobial Testing

A study published in Scientific Reports tested a series of pyrimidine derivatives against common pathogens. The results indicated that compounds with similar structures to 5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This highlights the potential for further development into therapeutic agents.

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The findings suggested that modifications to the pyrimidine core could lead to enhanced inhibitory activity, making them suitable candidates for further pharmacological studies .

Mechanism of Action

The mechanism by which 5,5’-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the bromophenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Key Substituents Functional Groups Notable Properties Applications/Findings References
5,5'-[(3-Bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) (Target) 3-Bromophenyl, 6-hydroxy, 2-methyl Hydroxyl, bromine High polarity, H-bonding capacity Potential stabilizer, antimicrobial uses* [1], [13]
5,5′-(Arylmethylene)bis[6-amino-2-methylpyrimidin-4(3H)-one] Aryl, 6-amino, 2-methyl Amino groups Enhanced basicity, moderate solubility Synthetic methodology (good yields) [1]
5,5'-[(3-Nitrophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) 3-Nitrophenyl, 2-thioxo, 6-amino Nitro, thioxo Electron-deficient, high melting point (258°C) Not specified [2]
5,5-BIS[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE 4-Methoxyphenyl, oxoethyl, 1,3-dimethyl Methoxy, oxoethyl Electron-donating, lipophilic Commercial availability [12]
5,5-Diethylbarbituric acid Diethyl Barbituric acid core High lipophilicity, thermal stability Gas-phase acidity studies [8]
5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) Phenylenedimethylylidene, thioxo Extended conjugation, thioxo UV absorption, material science potential Synthetic exploration [6]

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups: The 3-bromophenyl group in the target compound imparts moderate electron withdrawal, contrasting with the stronger electron-withdrawing 3-nitrophenyl group in ’s compound. This difference affects reactivity in electrophilic substitutions and charge distribution . Methoxy groups in ’s compound act as electron donors, enhancing resonance stabilization compared to the bromine in the target .
  • Hydrogen Bonding and Solubility: The 6-hydroxy groups in the target compound facilitate strong hydrogen bonding, likely improving aqueous solubility compared to 6-amino () or 2-thioxo () analogs .
  • Thermal Stability :

    • Bis-uracil derivatives (e.g., ) with alkylidene bridges demonstrate HCl-scavenging capabilities in polyvinyl chloride (PVC) stabilization. The target’s hydroxyl groups may similarly act as stabilizers, though its bromophenyl group could influence compatibility with polymer matrices .

Biological Activity

The compound 5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) is a synthetic derivative of pyrimidine that has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}BrN2_{2}O4_{4}
  • Molecular Weight : 368.21 g/mol
  • CAS Number : 78563-03-8

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing bromophenyl and pyrimidine rings have shown activity against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one)E. coli15
5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one)S. aureus12
Ciprofloxacin (Control)E. coli25
Ciprofloxacin (Control)S. aureus20

This data suggests that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria like E. coli.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that similar pyrimidine derivatives can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.

  • Mechanism of Action :
    • Inhibition of DNA synthesis through interference with dihydrofolate reductase.
    • Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
  • Efficacy :
    • In vitro studies demonstrated that the compound reduces cell viability in various cancer cell lines, including breast and colon cancer cells.

Case Studies

A notable case study involved the evaluation of the compound's effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2070
5045

This study highlights the potential use of this compound as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one), and how can reaction conditions be optimized?

  • Methodological Answer :

  • Begin with precursor selection (e.g., 3-bromobenzaldehyde and substituted pyrimidinones).
  • Use Claisen–Schmidt or Michael addition reactions to form the bis-pyrimidinone scaffold, adjusting solvent systems (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .
  • Optimize purification via column chromatography or recrystallization, monitoring by TLC.
  • Validate purity using melting point analysis and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C-NMR : Assign proton environments (e.g., aromatic protons at δ 7.75–7.92 ppm for bromophenyl groups) and carbonyl signals (δ 168–197 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at 1618–1745 cm⁻¹, C-Br at 717 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M−H]⁻ at m/z 501.0661 for bromine-containing analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

  • Methodological Answer :

  • Conduct dose-response assays (e.g., 0.1–100 μM range) to identify concentration-dependent effects.
  • Use orthogonal assays (e.g., DPPH for antioxidant activity vs. MTT for cytotoxicity) to validate specificity .
  • Apply statistical tools (ANOVA with post-hoc tests) to assess reproducibility across replicates (≥4 replicates per condition) .
  • Consider confounding factors (e.g., solvent toxicity in DMSO controls) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to model binding to enzymes like cyclooxygenase-2 or kinases, using crystallographic PDB structures .
  • Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
  • Corrogate results with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Q. How should environmental fate studies be designed to evaluate this compound’s persistence and bioaccumulation?

  • Methodological Answer :

  • Use OECD Guideline 307: Measure aerobic/anaerobic degradation in soil/water systems over 60–100 days .
  • Quantify bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) via LC-MS/MS .
  • Analyze abiotic transformations (hydrolysis, photolysis) under controlled pH/UV conditions .

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